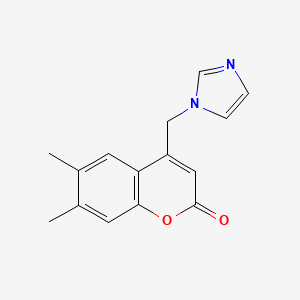

4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-6,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10-5-13-12(8-17-4-3-16-9-17)7-15(18)19-14(13)6-11(10)2/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPFRGSCSFYTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The 6,7-dimethyl-2H-chromen-2-one core is typically synthesized via the Pechmann condensation, which involves acid-catalyzed cyclization of resorcinol derivatives with β-keto esters. For example:

-

Reactants : 3,4-Dimethylphenol (resorcinol derivative) and ethyl acetoacetate.

-

Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃.

-

Conditions : Reflux at 110–120°C for 6–8 hours.

This method prioritizes cost-effectiveness but requires careful control of stoichiometry to avoid over-alkylation.

Alternative Routes: Knoevenagel and Perkin Reactions

For higher regioselectivity, the Knoevenagel reaction between salicylaldehyde derivatives and malonic acid derivatives has been explored:

-

Reactants : 5,6-Dimethylsalicylaldehyde and dimethyl malonate.

-

Catalyst : Piperidine in ethanol.

Introduction of the Imidazolylmethyl Group

Mannich Reaction

The Mannich reaction is the most cited method for introducing the imidazolylmethyl moiety at the C-4 position:

-

Reactants : 6,7-Dimethylcoumarin, formaldehyde (37% aqueous), and imidazole.

-

Catalyst : HCl or acetic acid.

-

Conditions : Stirring at 60°C for 4–6 hours.

Mechanistic Insight : The reaction proceeds via imine formation, followed by nucleophilic attack by the coumarin’s C-4 position. Excess formaldehyde improves yield but risks dimerization side products.

Alkylation Using Chloromethylimidazole

An alternative approach involves alkylation with 1-chloromethylimidazole:

-

Reactants : 6,7-Dimethylcoumarin and 1-chloromethylimidazole.

-

Base : K₂CO₃ in anhydrous DMF.

-

Conditions : 80°C for 8 hours under nitrogen.

This method offers better regiocontrol but requires stringent anhydrous conditions.

Optimization and Side-Reaction Mitigation

Competing Reactions

-

C-3 vs. C-4 Functionalization : The coumarin’s C-3 position is more nucleophilic, but steric hindrance from 6,7-dimethyl groups favors C-4 substitution. Use of bulky bases (e.g., DBU) suppresses C-3 byproducts.

-

Imidazole Dimerization : Elevated temperatures (>70°C) promote imidazole self-condensation. Maintaining temperatures below 60°C and using excess coumarin mitigates this.

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 58 |

| Ethanol | HCl | 60 | 62 |

| Acetonitrile | Acetic acid | 70 | 54 |

Polar aprotic solvents (DMF) enhance alkylation rates, while protic solvents (ethanol) improve Mannich reaction efficiency.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

¹H NMR : Key peaks include δ 6.25 (coumarin H-3), δ 7.45 (imidazole H-2, H-4), and δ 2.30 (6,7-dimethyl groups).

-

HPLC : Purity >95% achieved using C18 columns with acetonitrile/water (70:30).

Scale-Up Challenges and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The chromenone moiety can be reduced to dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the imidazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydrochromenone derivatives.

Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of functional materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The imidazole ring can coordinate with metal ions, affecting metalloproteins’ function, while the chromenone moiety can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Key Observations :

- The target compound shares the coumarin core with triazole-thiophene hybrids but differs in the heterocyclic substituent (imidazole vs. triazole-thiophene).

- Unlike ketoconazole, which has a complex piperazine-dioxolane scaffold, the target compound’s simpler structure may enhance synthetic accessibility and pharmacokinetic flexibility .

Table 2: Bioactivity Comparison

Key Observations :

- The triazole-thiophene coumarin hybrid demonstrated explicit antiviral activity against SARS-CoV-2 proteins, highlighting the importance of heterocyclic substituents in targeting viral enzymes .

- While ketoconazole’s antifungal activity is well-established, the target compound’s imidazole group may offer complementary bioactivity, though experimental validation is needed .

Physicochemical and ADMET Properties

- Ketoconazole: Known for hepatotoxicity risks, whereas simpler coumarin-imidazole hybrids may have reduced toxicity profiles .

- Imidazole Derivatives : Derivatives like 4-(1H-imidazol-1-ylmethyl)aniline (mp 128–130°C) and benzoic acid analogs (mp 205–207°C) show variability in melting points, suggesting tunable solid-state properties for drug formulation .

Biological Activity

4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one is a synthetic compound that integrates the structural features of imidazole and chromenone. Its unique structure positions it as a potential candidate in various biological applications, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The compound features an imidazole ring linked to a chromenone moiety, which enhances its chemical reactivity and biological activity. The synthesis typically involves the condensation of an imidazole derivative with a chromenone precursor under acidic conditions, often utilizing solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

The biological activity of 4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes by binding to their active sites. For instance, it has been studied as a selective inhibitor of CYP11B1, an enzyme involved in cortisol biosynthesis .

- Receptor Modulation : The imidazole ring can coordinate with metal ions, influencing metalloproteins' functions, while the chromenone moiety may engage in π-π stacking interactions with aromatic residues in proteins .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In one study, it showed promising results with IC50 values indicating potent activity against specific cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For example, modifications to the imidazole or chromenone moieties can significantly impact the compound's efficacy as an enzyme inhibitor or anticancer agent .

Case Study: CYP11B1 Inhibition

A notable study focused on optimizing derivatives of 4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one for enhanced selectivity and potency against CYP11B1. The optimized compound demonstrated an IC50 value of 5 nM, significantly lower than that of traditional inhibitors like metyrapone .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one | Imidazole + Chromenone | Anticancer, Antimicrobial | Varies |

| Metyrapone | Non-selective CYP11B inhibitor | Cushing's syndrome treatment | 15 |

| 7-(benzyloxy)-4-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one | Similar structure with modifications | Improved CYP11B inhibition | 72 |

This table illustrates how structural modifications can lead to varying biological activities and potencies.

Q & A

Q. What are the optimized synthetic routes and reaction conditions for preparing 4-(1H-imidazol-1-ylmethyl)-6,7-dimethyl-2H-chromen-2-one?

The compound is synthesized via nucleophilic substitution between 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one and 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is typically conducted under reflux in anhydrous acetone or DMF, yielding the hybrid product with good efficiency (~60–70%). Key intermediates like the chloromethyl coumarin derivative are synthesized via Pechmann condensation or halogenation of pre-functionalized coumarins .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm substitution patterns.

- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) validate the coumarin and thioether linkages.

- Elemental Analysis : CHNS microanalysis ensures purity (>97%) and stoichiometric consistency.

- Melting Point : Sharp melting points (e.g., 205–207°C) corroborate crystallinity .

Q. How are the physicochemical properties (e.g., solubility, Log P) of this compound experimentally determined?

- Log P : Calculated via HPLC retention times or experimental shake-flask methods.

- Solubility : Assessed in polar (DMSO, methanol) and non-polar solvents (hexane) to guide formulation.

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>250°C) .

Advanced Research Questions

Q. How do DFT/B3LYP calculations elucidate the electronic properties and reactive sites of this compound?

Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level reveals:

- HOMO-LUMO Gaps : Electron density localized on the coumarin (LUMO) and triazole-thiophene (HOMO) fragments, indicating charge-transfer potential.

- Molecular Electrostatic Potential (MEP) : Nucleophilic sites (e.g., carbonyl oxygen) and electrophilic regions (methyl hydrogens) guide derivatization strategies.

- Global Reactivity Descriptors : Chemical hardness (η) and electrophilicity index (ω) predict interactions with biological targets .

Q. What methodologies are employed to evaluate interactions between this compound and SARS-CoV-2 proteins?

- Molecular Docking (AutoDock Vina) : Identifies binding affinities to viral proteases (e.g., PLpro, Mpro) with docking scores ≤−7.5 kcal/mol.

- Molecular Dynamics (MD) Simulations (GROMACS) : RMSD (<2.0 Å) and hydrogen bond analysis confirm stable binding over 100 ns trajectories.

- Binding Free Energy (MM-PBSA) : Quantifies contributions from van der Waals and electrostatic interactions .

Q. How are ADMET properties computationally predicted, and what do they imply for pharmacokinetics?

- ADMET Prediction Tools (SwissADME, pkCSM) :

- Absorption : High gastrointestinal absorption (HIA >90%) but low blood-brain barrier penetration (log BB <−1).

- Toxicity : Class IV toxicity (LD₅₀ ~500 mg/kg) with hepatotoxicity alerts.

- CYP450 Inhibition : Moderate inhibition of CYP3A4/2D6, suggesting potential drug-drug interactions .

Methodological Considerations

- Synthetic Reproducibility : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the chloromethyl intermediate .

- Crystallographic Validation : Single-crystal X-ray diffraction (via SHELXL) resolves ambiguities in stereochemistry .

- Dynamic Light Scattering (DLS) : Assesses aggregation behavior in aqueous media for bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.